Cas no 1261822-30-3 (2-(5,4'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine)
2-(5,4'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine Chemical and Physical Properties
Names and Identifiers
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- 2-(5,4'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine
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- Inchi: 1S/C16H13F6N/c17-15(18,19)13-3-1-11(2-4-13)12-7-10(5-6-23)8-14(9-12)16(20,21)22/h1-4,7-9H,5-6,23H2
- InChI Key: AGZSJMUDTOKIML-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C2C=CC(C(F)(F)F)=CC=2)C=C(C=1)CCN)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 370
- XLogP3: 4.6
- Topological Polar Surface Area: 26
2-(5,4'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011001222-1g |
2-(5,4'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine |
1261822-30-3 | 97% | 1g |
1,549.60 USD | 2021-05-28 |
2-(5,4'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-(5,4'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine
Professional Introduction to Compound with CAS No. 1261822-30-3 and Product Name: 2-(5,4'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine
The compound with the CAS number 1261822-30-3 and the product name 2-(5,4'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique biphenyl core structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of bis(trifluoromethyl) groups in its molecular framework enhances its pharmacological properties, making it a promising candidate for further exploration.
Recent research in the field of organic chemistry has highlighted the importance of fluorinated aromatic compounds in developing novel therapeutic agents. The bis(trifluoromethyl) substitution pattern is particularly noteworthy, as it imparts favorable electronic and steric properties to the molecule. These properties are critical for optimizing binding affinity and metabolic stability, which are essential factors in drug design. The compound's structure, featuring a highly conjugated system of aromatic rings, suggests potential interactions with biological targets that could be exploited for therapeutic purposes.
In the realm of medicinal chemistry, the development of small-molecule inhibitors targeting specific enzymes or receptors is a cornerstone of modern drug discovery. The biphenyl core in 2-(5,4'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine offers a versatile scaffold for designing molecules with tailored biological activities. Studies have shown that biphenyl derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of electron-withdrawing bis(trifluoromethyl) groups further modulates these properties, enhancing both potency and selectivity.
One of the most compelling aspects of this compound is its potential as a lead molecule for further derivatization. The ethylamine moiety provides a handle for chemical modification, allowing researchers to explore various functional groups that could enhance its pharmacokinetic profile or target specificity. For instance, replacing the ethylamine group with other amines or amides could lead to compounds with improved solubility or bioavailability. Such modifications are crucial for translating laboratory findings into viable clinical candidates.
The synthesis of 2-(5,4'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine involves sophisticated organic reactions that highlight the expertise required in modern synthetic chemistry. Key steps include cross-coupling reactions to establish the biphenyl core and selective fluorination techniques to introduce the bis(trifluoromethyl) groups. These synthetic strategies not only demonstrate the compound's accessibility but also showcase the advancements in synthetic methodologies that enable the construction of complex molecular architectures.
From a computational chemistry perspective, the electronic structure of this compound has been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies have provided insights into how the bis(trifluoromethyl) groups influence the molecule's reactivity and interactions with biological targets. For example, computational analysis has revealed that these groups can stabilize reactive intermediates and enhance binding affinity through electrostatic and steric effects. Such findings are invaluable for guiding experimental efforts and optimizing drug-like properties.
Preclinical studies have begun to explore the pharmacological profile of 2-(5,4'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine, focusing on its potential as an inhibitor of key enzymes involved in disease pathways. Initial results suggest that this compound exhibits promising activity against targets relevant to cancer and inflammation. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile. These studies will be critical for advancing it towards clinical development.
The impact of fluorine-containing compounds on pharmaceutical development cannot be overstated. The unique properties imparted by fluorine atoms have led to numerous successful drugs on the market today. The case of 2-(5,4'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine underscores this trend, demonstrating how strategic incorporation of fluorine can enhance a molecule's therapeutic potential. As research continues to uncover new applications for fluorinated compounds, their role in drug discovery is likely to grow even further.
In conclusion, 2-(5,4'-Bis(trifluoromethyl)biphenyl-3-yl)-ethylamine represents a significant contribution to the field of medicinal chemistry. Its unique structure, characterized by a biphenyl core and bis(trifluoromethyl) substituents, offers numerous opportunities for therapeutic development. With ongoing research focused on optimizing its pharmacological properties and exploring new applications, this compound holds promise as a valuable tool in the quest for novel treatments for various diseases.
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